molecular formula C20H20N4O4 B2816966 2-(2-oxo-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 2379986-79-3

2-(2-oxo-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2816966
CAS No.: 2379986-79-3
M. Wt: 380.404
InChI Key: ZQRFCZNYARKTQF-UHFFFAOYSA-N
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Description

2-(2-oxo-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features an isoindole-1,3-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry to scale up the production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

2-(2-oxo-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-oxo-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-oxo-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-oxo-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c25-17(12-24-18(26)15-4-1-2-5-16(15)19(24)27)23-10-6-14(7-11-23)13-28-20-21-8-3-9-22-20/h1-5,8-9,14H,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRFCZNYARKTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CC=N2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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